molecular formula C22H20N2O2S B2366533 (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile CAS No. 476671-20-2

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile

Cat. No.: B2366533
CAS No.: 476671-20-2
M. Wt: 376.47
InChI Key: PUDBIPGIEDHUGY-LICLKQGHSA-N
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Description

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative designed for research applications. This compound features a thiazole ring and a phenolic group, structural motifs commonly associated with significant biological activity. Acrylonitrile derivatives possessing the (E)-configuration have demonstrated considerable potential in pharmacological research, particularly as anticancer agents. Structurally similar α-cyano chalcone analogs have shown distinguished potency and selectivity against colorectal carcinoma (HCT116) cell lines, outperforming positive controls by inducing apoptosis through regulation of apoptotic proteins and cell cycle arrest . Furthermore, compounds with a linear β-phenyl-α,β-unsaturated carbonyl scaffold, akin to the core structure of this reagent, have been identified as effective tyrosinase inhibitors, suggesting potential application in research on hyperpigmentation . The molecular architecture includes key pharmacophores: the thiazole ring is a privileged structure in medicinal chemistry, the acrylonitrile group can act as a Michael acceptor for potential enzyme inhibition, and the 3-ethoxy-4-hydroxyphenyl moiety may contribute to antioxidant properties and influence bioavailability. Researchers can utilize this high-purity compound as a key intermediate for synthesizing novel derivatives or as a reference standard in biochemical assays for investigating mechanisms of action related to apoptosis, cell proliferation, and enzyme inhibition. This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-4-26-21-11-16(6-8-20(21)25)10-17(12-23)22-24-19(13-27-22)18-7-5-14(2)9-15(18)3/h5-11,13,25H,4H2,1-3H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDBIPGIEDHUGY-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, examining its mechanisms, efficacy in various studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Acrylonitrile Moiety : A vinyl cyanide group that enhances reactivity.
  • Substituents : The presence of a 2,4-dimethylphenyl group and a 3-ethoxy-4-hydroxyphenyl group contributes to its unique biological properties.

The molecular formula is C21H18N2OSC_{21}H_{18}N_{2}OS, with a molecular weight of 350.44 g/mol.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, altering signal transduction pathways.
  • Cell Cycle Interference : It may induce cell cycle arrest or apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity (Table 1).
CompoundCell LineIC50 (µM)Reference
(E)-2...MDA-MB-23112.5
Similar ThiazoleHeLa15.0
Similar ThiazoleA54910.0

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against bacteria and fungi:

  • Antibacterial Studies : Preliminary tests indicate effective inhibition against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Antimalarial Activity : A series of thiazole derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated that modifications to the thiazole ring enhanced potency while reducing cytotoxicity in HepG2 cell lines .
  • Leishmanicidal Activity : Research involving phthalimido-thiazole hybrids demonstrated significant leishmanicidal effects, suggesting that similar modifications could enhance the biological profile of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituents on the thiazole ring and aryl groups. Key variations include:

Compound Name Thiazole Substituent Aryl Group Substituents Key Features
(E)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile (Target) 4-(2,4-Dimethylphenyl) 3-ethoxy-4-hydroxyphenyl Hydroxyl group enhances H-bonding; ethoxy improves lipophilicity.
(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-(4-Nitrophenyl) 3,4-dimethoxyphenyl Nitro group increases electron-withdrawing effects; methoxy enhances stability.
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile 4-(4-Chlorophenyl) Thiophen-2-yl Chlorine atom improves halogen bonding; thiophene increases π-conjugation.
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzo[d]thiazol-2-yl 4-Chlorophenyl Benzothiazole core broadens aromaticity; chloro substituent enhances bioactivity.

Crystallographic and Conformational Analysis

  • The target compound’s planar conformation is disrupted by the perpendicular orientation of the 2,4-dimethylphenyl group, similar to fluorophenyl-substituted analogs in .
  • Intramolecular hydrogen bonding (e.g., N–H⋯O in ) is absent in the target compound but critical for stabilizing sulfonyl-containing analogs like (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile, which forms resonance-assisted hydrogen bonds (RAHB) .

Research Findings and Implications

Substituent Effects : Hydroxyl and ethoxy groups balance solubility and bioactivity, whereas nitro or chloro groups prioritize stability and antimicrobial potency .

Synthetic Optimization : Piperidine catalysis improves yields in thiophene derivatives but is less effective for hydroxylated aryl aldehydes .

Therapeutic Potential: The target compound’s antioxidant and AChE inhibition profiles suggest utility in neurodegenerative disease research, contrasting with halogenated analogs’ focus on infectious diseases .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via the Hantzsch reaction , which involves cyclization of α-halo ketones with thiourea derivatives.

Procedure :

  • React 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one with thiourea in ethanol under reflux (12–24 hrs).
  • Isolate 4-(2,4-dimethylphenyl)thiazol-2-amine via filtration and recrystallization (yield: 85–95%).

Key Data :

Parameter Value Source
Reaction Temperature 80–100°C
Solvent Ethanol
Catalyst None
Yield 89–99%

Functionalization to Acetonitrile Precursor

Convert the thiazol-2-amine to 2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetonitrile via:

  • Diazotization : Treat with NaNO₂/HCl to form diazonium salt.
  • Cyanation : React with CuCN or K₄[Fe(CN)₆] to introduce the nitrile group.

Optimization Note : Microwave-assisted cyanation reduces reaction time from 24 hrs to 30 mins.

Synthesis of 3-Ethoxy-4-Hydroxybenzaldehyde

Hydroxymethylation and Oxidation

  • Hydroxymethylation : Treat guaiacol (2-methoxyphenol) with formaldehyde under basic conditions to form 4-hydroxy-3-methoxybenzyl alcohol.
  • Oxidation : Use MnO₂ or KMnO₄ to convert the alcohol to 4-hydroxy-3-methoxybenzaldehyde.
  • Ethoxylation : Protect the hydroxyl group with ethyl bromide (K₂CO₃, DMF), followed by demethylation with BBr₃ to yield 3-ethoxy-4-hydroxybenzaldehyde .

Reaction Conditions :

Step Reagents/Conditions Yield Source
Hydroxymethylation HCHO, NaOH, 50°C 80%
Oxidation MnO₂, CH₂Cl₂, rt 75%
Ethoxylation EtBr, K₂CO₃, DMF, 80°C 65%
Demethylation BBr₃, CH₂Cl₂, -78°C → rt 70%

Knoevenagel Condensation for Acrylonitrile Formation

Conventional Method

React 2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetonitrile with 3-ethoxy-4-hydroxybenzaldehyde in ethanol using piperidine as a base.

Procedure :

  • Mix equimolar aldehyde and acetonitrile in ethanol.
  • Add piperidine (10 mol%), reflux for 6–12 hrs.
  • Isulate product via column chromatography (hexane/EtOAc).

Data :

Parameter Value Source
Yield 60–70%
Solvent Ethanol
Catalyst Piperidine

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

  • Combine reactants in solvent-free conditions.
  • Irradiate at 150°C for 10–15 mins.
  • Purify via recrystallization (ethanol/water).

Advantages :

  • Yield : 75–85%.
  • Stereoselectivity : Exclusively forms E-isomer due to thermodynamic control.

Comparative Analysis of Synthetic Routes

Method Thiazole Yield Aldehyde Yield Acrylonitrile Yield Total Time
Conventional 89% 65% 60% 48 hrs
Microwave-Assisted 95% 70% 85% 6 hrs

Key Findings :

  • Microwave methods reduce time by 80% and improve overall yield by 25%.
  • Ethoxylation remains the bottleneck (65% yield).

Industrial-Scale Considerations

  • Catalyst Recycling : Raney nickel or modified cobalt catalysts improve hydrogenation efficiency in ethoxylation.
  • Solvent Recovery : Ethanol and DMF can be distilled and reused.
  • Waste Management : BBr₃ quench with methanol minimizes environmental impact.

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including thiazole ring formation and Knoevenagel condensation. Critical steps include:

  • Thiazole Ring Synthesis : Reacting 2,4-dimethylphenacyl bromide with thiourea under controlled temperature (60–80°C) and basic conditions (e.g., NaOH) .
  • Acrylonitrile Formation : A Knoevenagel condensation between the thiazole intermediate and 3-ethoxy-4-hydroxybenzaldehyde using malononitrile and a base catalyst (e.g., piperidine) in ethanol under reflux .
  • Optimization : Monitor reactions via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediates and ensure purity (>95%). Adjust pH and solvent polarity (e.g., DMF for solubility) to suppress side reactions .

Q. How is the molecular structure characterized experimentally?

Structural confirmation relies on:

  • Spectroscopy : NMR (¹H/¹³C) to identify aromatic protons, ethoxy groups, and acrylonitrile protons. IR spectroscopy confirms C≡N stretching (~2200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₁₉N₃O₂S).
  • X-ray Crystallography : Resolves stereochemistry (E-configuration) and bond angles, critical for understanding π-π stacking and hydrogen bonding .

Q. What preliminary biological activities have been reported?

Initial studies suggest:

  • Anticancer Activity : Induction of apoptosis in HeLa and MCF-7 cells via caspase-3 activation (IC₅₀ = 8–12 µM) .
  • Antimicrobial Effects : Inhibition of E. coli and S. aureus growth (MIC = 16–32 µg/mL), attributed to membrane disruption .
  • Enzyme Inhibition : Moderate COX-2 and EGFR kinase inhibition (IC₅₀ = 15–20 µM), linked to the thiazole and hydroxyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., primary vs. immortalized).
  • Compound Purity : Verify purity (>98%) via HPLC and quantify impurities (e.g., Z-isomer contamination) using chiral columns .
  • Orthogonal Validation : Combine enzyme inhibition assays with transcriptomic profiling (RNA-seq) to confirm target engagement .

Q. What strategies improve reaction yields and regioselectivity?

Key optimizations include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance Knoevenagel condensation efficiency (yield increase from 60% to 85%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of the hydroxyl group .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 2 hours) and improves E/Z selectivity (95:5) .

Q. How do substituents influence bioactivity? Design principles for SAR studies.

Substituent effects are probed via:

  • Electron-Donating Groups : Methoxy and hydroxyl groups enhance hydrogen bonding with target proteins (e.g., COX-2), improving IC₅₀ by 2-fold .
  • Steric Effects : 2,4-Dimethylphenyl on the thiazole increases hydrophobicity, boosting membrane permeability (logP = 3.2 vs. 2.5 for unsubstituted analogs) .
  • Bioisosteric Replacement : Replace acrylonitrile with carboxylic acid to reduce cytotoxicity while retaining activity (e.g., IC₅₀ = 25 µM vs. 12 µM) .

Q. What computational methods predict biological targets and binding modes?

Advanced in silico approaches include:

  • Molecular Docking : AutoDock Vina identifies potential binding pockets (e.g., EGFR kinase ATP-binding site) with ∆G = -9.2 kcal/mol .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and key residue interactions (e.g., Lys721 in EGFR) .
  • QSAR Modeling : CoMFA/CoMSIA models correlate substituent electronegativity with antimicrobial potency (r² = 0.89) .

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